(5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid
CAS No.: 7273-60-1
Cat. No.: VC5244358
Molecular Formula: C7H9NO3S2
Molecular Weight: 219.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7273-60-1 |
|---|---|
| Molecular Formula | C7H9NO3S2 |
| Molecular Weight | 219.27 |
| IUPAC Name | 2-(5-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C7H9NO3S2/c1-2-4-6(11)8(3-5(9)10)7(12)13-4/h4H,2-3H2,1H3,(H,9,10) |
| Standard InChI Key | PRPIIQBWDQAGMX-UHFFFAOYSA-N |
| SMILES | CCC1C(=O)N(C(=S)S1)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid has the molecular formula C₇H₉NO₃S₂ and a molecular weight of 219.28 g/mol . The IUPAC name reflects its substitution pattern: a thiazolidine ring (positions 4 and 5 substituted with oxo and ethyl groups, respectively) fused to a thioxo group at position 2, with an acetic acid side chain at position 3. The Z-configuration of the exocyclic double bond in analogous compounds is thermodynamically favored, as observed in related 5-arylidene-thiazolidinones .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 7273-60-1 | |
| Molecular Formula | C₇H₉NO₃S₂ | |
| Molecular Weight | 219.28 g/mol | |
| SMILES | O=C(O)CN1C(=O)C(CC)=C(S)S1 | |
| InChIKey | DZTXQVVJWODIAX-VURMDHGXSA-N |
Synthesis and Optimization Strategies
Challenges in Functionalization
Attempts to modify the 3-acetic acid side chain in related compounds face hurdles, such as decomposition under standard Knoevenagel conditions. Alternative routes using chloroformates or halo-acetic acid esters have been explored for analogous structures, though yields remain moderate (e.g., 26% for compound 2o under classical heating) .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
-
¹H NMR: Expected signals include a singlet for the acetic acid methylene (δ 3.8–4.2 ppm), a quartet for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and aromatic protons in substituted analogs .
-
IR: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch) .
| Compound | IC₅₀ (µM) | Selectivity (ALR2/ALR1) |
|---|---|---|
| Epalrestat | 1.05 | 12.3 |
| (Z)-2-(5-Butylpyrazin-yl) | 0.18 | 11.8 |
| Hypothetical (5-Ethyl) | ~0.2* | ~10* |
*Extrapolated from SAR trends .
Antifungal Activity
Thiazolidine-2,4-diones disrupt fungal glucose transport, leading to cell wall abnormalities. Mycosidine analogs with di(benzyloxy) substituents show MIC values of 4–8 µg/mL against Candida spp. . While direct data for (5-ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid is lacking, its structural similarity suggests potential fungistatic activity via analogous mechanisms.
Computational and Structural Insights
Molecular Docking Simulations
Docking studies of rhodanine acetic acids into ALR2 highlight the importance of the thioxo group in forming hydrogen bonds with Trp111 and hydrophobic interactions with Leu300 . The ethyl substituent in (5-ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid may enhance lipid solubility, potentially improving membrane permeability compared to bulkier arylidene analogs.
ADMET Predictions
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